What is the chemical structure of Bohenin?
What is the chemical structure of Bohenin?
An In-depth Technical Guide to the Chemical Structure of Bohenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Bohenin. The information is intended for researchers, scientists, and professionals in the field of drug development and food science.
Chemical Identity and Structure
Bohenin, also known as 1,3-dibehenoyl-2-oleoyl glycerol (B35011) (BOB), is a mixed-acid triglyceride.[1] It consists of a glycerol backbone esterified with two molecules of behenic acid at the sn-1 and sn-3 positions, and one molecule of oleic acid at the sn-2 position.[2]
Chemical Descriptors
A summary of the key chemical identifiers for Bohenin is presented in Table 1.
| Descriptor | Value | Source |
| IUPAC Name | [3-docosanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] docosanoate | PubChem[1] |
| Synonyms | 1,3-Dibehenoyl-2-oleoyl glycerol, BOB, 1,3-Behenic-2-oleic glyceride | PubChem[1] |
| Chemical Formula | C65H124O6 | PubChem[1] |
| Molecular Weight | 1001.7 g/mol | PubChem[1] |
| SMILES String | CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | PubChem |
| InChI Key | PTKKMDRSYOCXLG-UHFFFAOYSA-N | PubChem |
| CAS Number | 77145-68-7 | PubChem[1] |
Structural Diagram
The chemical structure of Bohenin is visualized in the following diagram:
Caption: Chemical structure of Bohenin (1,3-dibehenoyl-2-oleoyl glycerol).
Physicochemical Properties
Bohenin is a solid at room temperature.[1] A summary of its computed and experimental physical properties is provided in Table 2.
| Property | Value | Source |
| Physical Description | Solid | Human Metabolome Database[1] |
| logP (octanol-water partition coefficient) | 24.79 (Extrapolated) | Human Metabolome Database[1] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 64 | PubChem |
Experimental Protocols
Synthesis of Bohenin
Bohenin can be synthesized via enzymatic interesterification. A common method involves the reaction of a high oleic acid triglyceride source, such as high oleic acid sunflower oil (HOSO), with behenic acid methyl ester (BME) in the presence of a 1,3-regiospecific lipase, such as Lipozyme RM IM.[3][4] This process is typically carried out in a solvent-free system.[3][4]
Experimental Workflow for Enzymatic Synthesis of Bohenin:
Caption: Workflow for the enzymatic synthesis and purification of Bohenin.
Optimized Reaction Conditions: [4]
-
Reaction Temperature: 72 °C
-
Reaction Time: Approximately 8 hours
-
Substrate Molar Ratio (BME to HOSO): 2.5:1
-
Enzyme Load: 10% (w/w)
-
Pre-equilibration Water Activity of Enzyme: 0.28
Purification: The resulting product mixture, rich in Bohenin, can be purified using techniques such as short-range molecular distillation followed by a two-step solvent fractionation to achieve a high purity of the target triglyceride.[4]
Spectroscopic Analysis
The structure of Bohenin can be confirmed using a combination of spectroscopic techniques.
3.2.1. Infrared (IR) Spectroscopy: FT-IR spectroscopy is a valuable tool for the analysis of triglycerides.[5][6] The IR spectrum of Bohenin is expected to show characteristic absorption bands for the ester carbonyl group (C=O) at approximately 1740-1750 cm⁻¹, C-O stretching vibrations between 1000 and 1300 cm⁻¹, and C-H stretching and bending vibrations of the long fatty acid chains.[7]
3.2.2. Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the detailed analysis of triglyceride species.[8][9] For Bohenin, electrospray ionization (ESI) would likely produce a prominent ammonium (B1175870) adduct ion [M+NH₄]⁺ in the positive ion mode. Tandem mass spectrometry (MS/MS) of this precursor ion would result in neutral loss fragments corresponding to the individual fatty acid chains (behenic acid and oleic acid), allowing for the confirmation of the fatty acid composition and their positions on the glycerol backbone.[10]
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information for triglycerides.[11][12]
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¹H NMR: The proton NMR spectrum of Bohenin would show characteristic signals for the glycerol backbone protons, the α-carbonyl methylene (B1212753) protons of the fatty acid chains, the double bond protons of the oleic acid moiety, and the terminal methyl groups of the fatty acid chains.[13]
-
¹³C NMR: The carbon NMR spectrum would provide distinct signals for the carbonyl carbons of the ester groups, the carbons of the glycerol backbone, the olefinic carbons of the oleic acid chain, and the numerous methylene carbons of the long alkyl chains.[11]
Biological Activity and Applications
The primary application of Bohenin is in the food industry, particularly in chocolate and chocolate coatings, where it serves as a tempering aid and anti-blooming agent at levels not to exceed 5% by weight of the total fat.[1] Fat bloom is a common quality defect in chocolate characterized by a whitish layer on the surface, and Bohenin helps to prevent its formation.[2]
As a triglyceride, Bohenin is a source of dietary fat and energy.[14] Triglycerides are metabolized in the body to provide fatty acids and glycerol, which are used for energy or stored in adipose tissue.[15] There is limited specific research on the direct signaling pathways or unique pharmacological activities of Bohenin beyond its role as a dietary lipid and food additive. The biological effects would be expected to be similar to those of other dietary mixed-acid triglycerides.[16][17]
References
- 1. Bohenin | C65H124O6 | CID 71587282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enzymatically catalyzed synthesis of anti-blooming agent 1,3-dibehenoyl-2-oleoyl glycerol in a solvent-free system: optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Triglycerides and Glycerol Concentration Determinations Using Plasma FT-IR Spectra [opg.optica.org]
- 7. Simultaneous determination of mono-, di-, and triglycerides in multiphase systems by online Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 9. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. chemistry.uoc.gr [chemistry.uoc.gr]
- 12. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. lndcollege.co.in [lndcollege.co.in]
- 16. Mixed triglyceride | chemical compound | Britannica [britannica.com]
- 17. Bioactive Compounds for the Management of Hypertriglyceridemia: Evidence From Clinical Trials and Putative Action Targets - PMC [pmc.ncbi.nlm.nih.gov]
